molecular formula C22H23NO2 B12599377 [(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol CAS No. 648419-85-6

[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol

Cat. No.: B12599377
CAS No.: 648419-85-6
M. Wt: 333.4 g/mol
InChI Key: KXZSHHYHYHOVNV-HJNYFJLDSA-N
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Description

[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a phenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Naphthalene and Phenyl Groups: The naphthalene and phenyl groups are introduced through substitution reactions, often using reagents like naphthalene derivatives and phenyl halides.

    Introduction of the Dimethanol Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4aR,5S,8aS)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)octahydronaphthalen-1(2H)-one]
  • [(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol is unique due to its specific combination of structural features, including the naphthalene and phenyl groups attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

648419-85-6

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(hydroxymethyl)-5-naphthalen-2-yl-2-phenylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C22H23NO2/c24-14-19-13-22(15-25,23-21(19)17-7-2-1-3-8-17)20-11-10-16-6-4-5-9-18(16)12-20/h1-12,19,21,23-25H,13-15H2/t19-,21+,22+/m1/s1

InChI Key

KXZSHHYHYHOVNV-HJNYFJLDSA-N

Isomeric SMILES

C1[C@@H]([C@@H](N[C@@]1(CO)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)CO

Canonical SMILES

C1C(C(NC1(CO)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)CO

Origin of Product

United States

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